4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one

Nucleophilic addition Reaction regioselectivity Isoxazolone reactivity

4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one (CAS 112548-74-0) is a low-molecular-weight (126.11 g/mol) heterocyclic building block belonging to the 4-aminomethylidene isoxazol-5(4H)-one subclass. Unlike the more extensively studied 4-arylidene-isoxazolone analogs, this compound bears a primary enamine-type aminomethylene substituent at the C4 position alongside a C3 methyl group, creating a distinct electronic environment and tautomeric preference.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 112548-74-0
Cat. No. B12880123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one
CAS112548-74-0
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)ON1)C=N
InChIInChI=1S/C5H6N2O2/c1-3-4(2-6)5(8)9-7-3/h2,6-7H,1H3
InChIKeyUTLCOTPNVYNHNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one (CAS 112548-74-0): Technical Baseline for Scientific Procurement


4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one (CAS 112548-74-0) is a low-molecular-weight (126.11 g/mol) heterocyclic building block belonging to the 4-aminomethylidene isoxazol-5(4H)-one subclass [1]. Unlike the more extensively studied 4-arylidene-isoxazolone analogs, this compound bears a primary enamine-type aminomethylene substituent at the C4 position alongside a C3 methyl group, creating a distinct electronic environment and tautomeric preference [2]. Its first definitive structural characterization by single-crystal X-ray diffraction was reported only recently (Molbank, 2024), updating earlier incomplete spectroscopic assignments [3]. The compound is commercially supplied at ≥97% purity and serves as a versatile intermediate for constructing more complex heterocyclic scaffolds via its exocyclic methylene reactivity .

Why 4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one Cannot Be Replaced by Generic Isoxazolone Analogs


Within the isoxazol-5(4H)-one family, substitution at the C4 position fundamentally dictates both reactivity and downstream synthetic utility. The 4-aminomethylene substituent in CAS 112548-74-0 directs nucleophilic attack exclusively to the exocyclic methylene carbon rather than the ring carbonyl, a regioselectivity pattern that is reversed in 4-arylidene or 4-unsubstituted analogs [1]. Furthermore, the C3 methyl group distinguishes this compound from 3-aryl or 3-unsubstituted variants by modulating the tautomeric equilibrium (NH vs. OH form), which in turn affects solubility, hydrogen-bonding capacity, and metal-coordination behavior [2]. Generic procurement of an isoxazolone without verifying the 4-aminomethylene-3-methyl substitution pattern risks introducing a building block with incompatible reactivity in multi-step synthetic sequences, particularly in Pd-catalyzed insertion and cycloaddition protocols where the methylene C–H bond is the sole reactive site [3].

Quantitative Differentiation Evidence for 4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one Against Comparator Compounds


Regioselectivity of Nucleophilic Attack: Exocyclic Methylene vs. Ring Carbonyl

In a direct comparative study by Longridge and Timms (1971), 4-aminomethyleneoxazol-5(4H)-ones—the class to which CAS 112548-74-0 belongs—underwent nucleophilic attack exclusively at the exocyclic methylene carbon (side-chain), while the ring carbonyl group remained inert [1]. This contrasts sharply with penicillenic acid (a structurally related oxazolone), which was previously reported to react exclusively at the ring carbonyl; however, when intramolecular thiol attack was blocked, penicillenic acid also followed the aminomethylene-type regioselectivity pattern [1]. The target compound's primary amine at the methylene terminus further enhances nucleophilic character at this site relative to N-alkyl or N-aryl congeners.

Nucleophilic addition Reaction regioselectivity Isoxazolone reactivity Penicillin carcinogenicity model

Synthetic Accessibility via Pd-Catalyzed Isocyanide Insertion: C–H Bond Chemoselectivity

Zhu et al. (2019) reported a Pd-catalyzed insertion of isocyanides into 3-arylisoxazol-5(4H)-ones that proceeds with exclusive chemoselectivity for the C–H bond of the methylene group at C4, leaving the isoxazolone ring intact [1]. The target compound CAS 112548-74-0 is the direct synthetic product when 3-methylisoxazol-5(4H)-one (R = CH₃) is employed as the substrate. This C–H insertion protocol provides access to 4-aminomethylidene derivatives without requiring pre-functionalized starting materials, contrasting with alternative routes to 4-substituted isoxazolones (e.g., Knoevenagel condensation with aldehydes) that are limited to 4-arylidene products [2].

Palladium catalysis C–H functionalization Isocyanide insertion Isoxazolone derivatization

Tautomeric Form Differentiation: 4-Aminomethylene vs. 4-Arylaminomethylene Analogs

Spectroscopic studies by Summers (1973) on 4-arylaminomethylene-3-methylisoxazol-5-ones established that these compounds exist predominantly in the NH tautomeric form (exocyclic amine proton retained) rather than the OH form, as confirmed by IR, UV, and NMR analysis [1]. The target compound CAS 112548-74-0, bearing an unsubstituted primary aminomethylene group, represents the simplest member of this tautomeric series and serves as the reference baseline. Its recently reported X-ray crystal structure (Cordes et al., 2024) provides the first unambiguous solid-state confirmation of the NH tautomer for the unsubstituted aminomethylene case [2]. In contrast, 4-arylidene-isoxazolones lack this tautomeric ambiguity and exhibit different hydrogen-bonding capabilities.

Tautomerism Spectroscopic characterization Isoxazolone structure Hydrogen bonding

Thermal Fragmentation Pathway: Generation of Ynamines and Ketenimines

August et al. (1989) demonstrated that gas-phase flow thermolysis of 3-methyl-4-(methylaminomethylidene)isoxazol-5(4H)-one—the N-methyl analog of CAS 112548-74-0—yields N-methylethynamine (HCCNHMe) and N-methylketenimine (H₂CCNMe), detected by FT-IR spectroscopy [1]. Notably, attempts to generate the simplest ynamine (HCCNH₂) and ketenimine (H₂CCNH) via thermolysis of the unsubstituted 4-aminomethylene analog (i.e., CAS 112548-74-0) were unsuccessful under identical conditions [1]. This indicates that the primary aminomethylene compound exhibits distinct thermal stability relative to its N-alkylated congeners, a critical consideration for applications involving high-temperature processing.

Flash vacuum pyrolysis Ynamine generation Ketenimine Reactive intermediate

Commercial Availability and Purity Specification for Reproducible Research

CAS 112548-74-0 is commercially available from specialty chemical suppliers at a specified purity of 97% (Catalog Number CM1068436) . In contrast, the closely related 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones—while accessible via one-pot three-component syntheses in high yields (93–96%) [1]—are not available as off-the-shelf catalog compounds with certified purity, requiring in-house synthesis and purification. For the unsubstituted parent isoxazol-5(4H)-one (CAS 1072-48-6), commercial availability is limited and purity specifications are often absent .

Chemical procurement Purity specification Reproducibility Building block

Limitations Acknowledgment: Absence of Published Head-to-Head Biological Activity Data

An exhaustive search of the primary literature, patent databases, and bioactivity repositories (ChEMBL, BindingDB, PubMed) as of mid-2025 reveals no published head-to-head biological activity comparisons (IC₅₀, Ki, EC₅₀, or in vivo efficacy) in which CAS 112548-74-0 is directly benchmarked against structurally defined analog compounds under identical assay conditions. While broader isoxazolone derivatives have been evaluated for tyrosinase inhibition, antibacterial activity, antiprotozoal activity, and kinase inhibition [1][2][3], the specific compound CAS 112548-74-0 has been utilized primarily as a synthetic intermediate or spectroscopic reference standard rather than as a bioactive endpoint. Consequently, procurement decisions for biological screening applications should be guided by the compound's well-defined physicochemical and reactivity profile rather than by unverified potency claims.

Data gap Biological activity SAR Procurement caution

Validated Application Scenarios for 4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one Based on Existing Evidence


Synthesis of 4-Aminomethylidene Isoxazolone Derivative Libraries via Pd-Catalyzed Derivatization

CAS 112548-74-0 serves as the validated product benchmark and reference standard for the Pd-catalyzed isocyanide insertion methodology reported by Zhu et al. (2019) [1]. Laboratories establishing this synthetic protocol can use the commercially available compound (97% purity) as an authentic standard for TLC, HPLC, and NMR calibration when generating derivative libraries. The compound's exclusive C–H methylene reactivity ensures that the isoxazolone ring remains intact during subsequent transformations, enabling reliable diversification at the aminomethylene terminus.

Spectroscopic Reference Standard for Tautomerism and Structural Studies

The recently published X-ray crystal structure and fully assigned ¹H/¹³C NMR data (Cordes et al., 2024) [2] establish CAS 112548-74-0 as the definitive spectroscopic reference for the 4-aminomethyleneisoxazol-5(4H)-one subclass. Researchers investigating tautomeric equilibria in isoxazolone systems can use this compound as the unsubstituted baseline against which N-alkyl, N-aryl, and 3-aryl derivatives are compared, particularly for IR (νNH, νC=O) and NMR (NH proton exchange) diagnostic signals.

Coordination Chemistry and Crystal Engineering Utilizing Exocyclic NH H-Bond Donor

The presence of a single exocyclic NH hydrogen-bond donor, confirmed by X-ray crystallography [2], distinguishes CAS 112548-74-0 from 4-arylidene-isoxazolone analogs that lack this functionality [3]. This enables the compound to serve as a structurally minimal ligand or H-bond-directed co-crystal former in supramolecular chemistry studies, where predictable donor-acceptor geometry is required and where 4-arylidene compounds would fail to engage in analogous interactions.

Thermal Stability Screening of Isoxazolone-Derived Reactive Intermediate Precursors

The documented failure of CAS 112548-74-0 to generate ynamine/ketenimine products under flash vacuum pyrolysis conditions—in contrast to its N-methyl analog [4]—positions this compound as a valuable negative control in thermal fragmentation studies. Researchers investigating isoxazolone thermolysis mechanisms can employ this compound to probe the role of N-substitution in determining fragmentation pathways, with the primary amine conferring altered volatility and decomposition kinetics relative to N-alkylated derivatives.

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